molecular formula C22H26ClN3O2S B4066452 4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4066452
M. Wt: 432.0 g/mol
InChI Key: QAUUDOSQGXAUMG-UHFFFAOYSA-N
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Description

4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a butan-2-yloxy group, a pyrrolidin-1-yl group, and a carbamothioyl group attached to a benzamide core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the butan-2-yloxy group: This step involves the reaction of butan-2-ol with an appropriate halogenating agent to form butan-2-yl halide.

    Attachment of the butan-2-yloxy group to the benzamide core: The butan-2-yl halide is then reacted with a benzamide derivative under basic conditions to form the butan-2-yloxy-benzamide intermediate.

    Introduction of the pyrrolidin-1-yl group: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidin-1-yl group.

    Formation of the carbamothioyl group: Finally, the compound is treated with a thiocarbamoylating agent to introduce the carbamothioyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate the substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives of the original compound

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-(butan-2-yloxy)-N-{[3-chloro-4-(morpholin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure with a morpholin-1-yl group instead of pyrrolidin-1-yl.

    4-(butan-2-yloxy)-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure with a piperidin-1-yl group instead of pyrrolidin-1-yl.

Uniqueness

The uniqueness of 4-(butan-2-yloxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrrolidin-1-yl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-butan-2-yloxy-N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-3-15(2)28-18-9-6-16(7-10-18)21(27)25-22(29)24-17-8-11-20(19(23)14-17)26-12-4-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUUDOSQGXAUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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